![molecular formula C16H15ClFN3O6S B13348271 3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride CAS No. 25240-52-2](/img/structure/B13348271.png)
3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C16H15ClFN3O6S It is primarily used in research settings and is known for its unique chemical structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a ureido linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with 3-chloropropyl isocyanate to form an intermediate. This intermediate is then reacted with 3-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various nucleophiles into the molecule.
Aplicaciones Científicas De Investigación
3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors. The compound can target specific molecular pathways by modifying key proteins and enzymes involved in those pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chloro-4-nitrophenoxy)butyl isocyanate
- 2-Chloro-4-nitrophenyl isocyanate
- 3-(2-Chloro-4-nitrophenoxy)propylamine
Uniqueness
Compared to similar compounds, 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group and a ureido linkage.
Propiedades
Número CAS |
25240-52-2 |
|---|---|
Fórmula molecular |
C16H15ClFN3O6S |
Peso molecular |
431.8 g/mol |
Nombre IUPAC |
3-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15ClFN3O6S/c17-14-10-12(21(23)24)5-6-15(14)27-8-2-7-19-16(22)20-11-3-1-4-13(9-11)28(18,25)26/h1,3-6,9-10H,2,7-8H2,(H2,19,20,22) |
Clave InChI |
QOMZLJZXJAZJKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


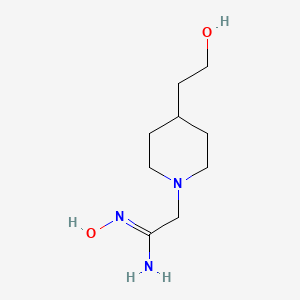
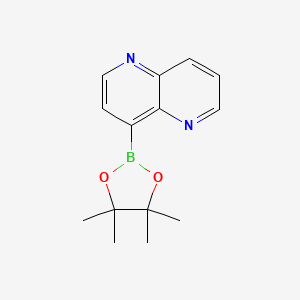
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)
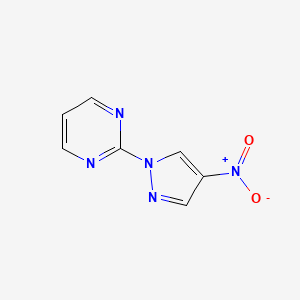
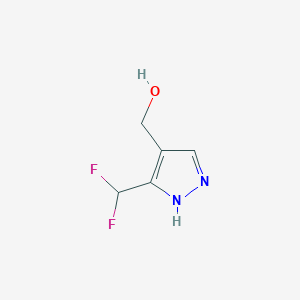
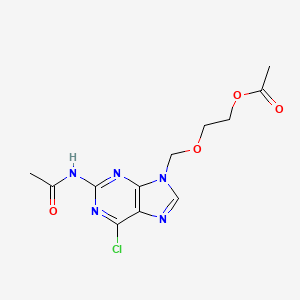

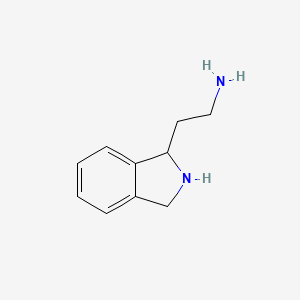

![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)


![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
